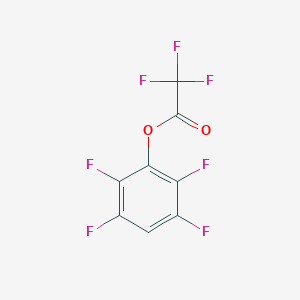

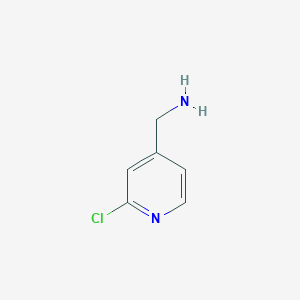

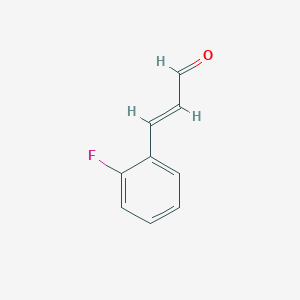

![molecular formula C6H12N2 B121094 5-氮杂螺[2.4]庚烷-7-胺 CAS No. 129306-03-2](/img/structure/B121094.png)

5-氮杂螺[2.4]庚烷-7-胺

描述

5-Azaspiro[2.4]heptan-7-amine is a compound of interest in the field of medicinal chemistry due to its incorporation into various pharmacologically active molecules. It serves as a key structural motif in the development of new drugs with potential applications in treating respiratory infections and as a selective antagonist for the dopamine D3 receptor, among other uses.

Synthesis Analysis

The synthesis of 5-Azaspiro[2.4]heptan-7-amine derivatives has been achieved through various methods. One approach involves the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates, yielding high enantioselectivities and providing a key intermediate for the enantioselective synthesis of the compound . Another method includes the Pd-catalyzed intramolecular cyclization reaction of alkynyl carboxamide compounds, which has proven to be a powerful tool for preparing a wide range of functionalized and polysubstituted pyrroles .

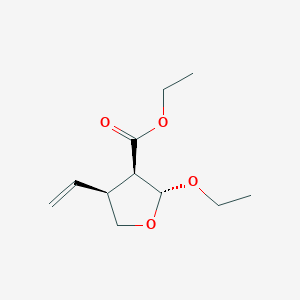

Molecular Structure Analysis

The molecular structure of 5-Azaspiro[2.4]heptan-7-amine is characterized by a spirocyclic scaffold that is central to its biological activity. The absolute configurations of the spirocyclic moiety have been determined by X-ray crystallographic analysis, which is crucial for understanding the stereochemical structure-activity relationships of the compound .

Chemical Reactions Analysis

5-Azaspiro[2.4]heptan-7-amine is a versatile intermediate that can undergo various chemical reactions to yield pharmacologically active compounds. For instance, it has been incorporated into quinolone antibacterial agents, demonstrating potent activity against a range of respiratory pathogens . Additionally, it has been used to synthesize novel 1,2,4-triazolyl derivatives with high affinity and selectivity at the dopamine D3 receptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Azaspiro[2.4]heptan-7-amine derivatives have been studied in the context of their pharmacokinetic profiles and physicochemical properties. For example, certain chiral derivatives have shown moderate lipophilicity and favorable pharmacokinetic profiles, which are important factors in drug development . The compound's ability to exhibit potent antibacterial activity and favorable profiles in preliminary toxicological studies further underscores its significance in medicinal chemistry .

科学研究应用

JAK1 选择性抑制剂

5-氮杂螺[2.4]庚烷-7-胺被用作核心支架来设计一种有效的 JAK1 选择性抑制剂,旨在优化类风湿性关节炎等疾病。该化合物表现出显着的选择性和功效,突出了其在治疗应用中的潜力 (Chieyeon 等人,2018)。

有效的抗菌活性

5-氮杂螺[2.4]庚烷-7-胺的衍生物表现出有效的抗菌特性,特别是对呼吸道病原体。该衍生物的合成旨在治疗呼吸道感染,展示了该化合物在对抗传染病中的作用 (Odagiri 等人,2013)。

药物发现的支架

该分子用作合成各种氮杂螺环的构建模块。这些环进一步转化为功能化的吡咯烷、哌啶和氮杂菲,这些都是化学驱动药物发现的基本支架,突出了该分子在创建多样化化学结构方面的多功能性 (Wipf 等人,2004)。

食欲素受体拮抗剂

5-氮杂螺[2.4]庚烷被发现是一类新型的有效食欲素受体拮抗剂。这些化合物表现出有希望的药代动力学特性,并针对其选择性和功效进行了优化,标志着它们在神经药理学中的重要性 (Stasi 等人,2013)。

多巴胺 D3 受体拮抗剂

该分子是一系列新型化合物的一部分,在多巴胺 D3 受体上具有很高的亲和力和选择性。这些化合物以其药代动力学特性和对 hERG 通道的选择性为特征,表明它们在治疗与多巴胺能系统相关的疾病中具有潜力 (Micheli 等人,2016)。

安全和危害

未来方向

属性

IUPAC Name |

5-azaspiro[2.4]heptan-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c7-5-3-8-4-6(5)1-2-6/h5,8H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTBUCYRQSUCCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azaspiro[2.4]heptan-7-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。